1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the piperidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can be achieved through multi-step organic synthesis. The process typically involves:
Formation of the piperidine ring through the cyclization of appropriate precursors.
Introduction of the hydroxymethyl group via hydroxymethylation.
Coupling of the phenyl groups using Friedel-Crafts acylation.
Incorporation of the prop-2-en-1-one moiety through aldol condensation or related techniques.
Industrial Production Methods: Industrial production of this compound requires optimized conditions to ensure high yield and purity. Key factors include the choice of catalysts, reaction temperature, and solvent systems. Scaled-up synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The piperidine ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate).
Reducing agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidized derivatives, such as carboxylic acids.
Reduced derivatives, such as alcohols.
Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of novel compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs for neurological disorders.
Industry: Used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
Comparison with Other Compounds: When compared to similar compounds, 1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one exhibits unique structural features and properties. For instance:
Structural Comparison: The presence of the prop-2-en-1-one moiety sets it apart from other piperidine derivatives.
Functional Comparison: Its specific substitution pattern affects its reactivity and biological activity differently from related compounds.
Comparison with Similar Compounds
4-Phenylpiperidine
4-(Hydroxymethyl)phenylpiperidine
1-(4-Phenylpiperidin-1-yl)ethanone
Properties
IUPAC Name |
1-[4-[4-(hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-2-24(31)28-19-15-27(16-20-28,23-11-7-4-8-12-23)25(32)29-17-13-26(21-30,14-18-29)22-9-5-3-6-10-22/h2-12,30H,1,13-21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRNPOLZBUGALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)(CO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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